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Compound of Interest

Compound Name: 3,5-Dinitrobenzotrifluoride

Cat. No.: B042144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3,5-Dinitrobenzotrifluoride (CAS No: 401-99-0, Molecular Formula: C₇H₃F₃N₂O₄,

Molecular Weight: 236.11 g/mol ).[1][2] Due to the limited availability of public experimental

spectra for this specific compound, this document focuses on predicted spectroscopic features

based on its chemical structure and data from analogous compounds. It also includes detailed,

generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,5-
Dinitrobenzotrifluoride. These predictions are based on established principles of

spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2, H-6 8.8 - 9.2
Doublet (d) or Triplet

(t)

2-3 Hz (meta

coupling)

H-4 8.5 - 8.9 Triplet (t) or Singlet (s)
2-3 Hz (meta

coupling)

Note: The chemical shifts are predicted to be in the downfield region due to the strong electron-

withdrawing effects of the two nitro groups and the trifluoromethyl group. The multiplicity will

depend on the resolution and the magnitude of the meta-coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 (-CF₃) 120 - 125 (quartet due to C-F coupling)

C-2, C-6 125 - 130

C-3, C-5 (-NO₂) 148 - 152

C-4 130 - 135

Note: The trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR

spectrum due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data
Fluorine Atoms

Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

-CF₃ -60 to -65 Singlet (s)

Note: The chemical shift is referenced to CFCl₃. A single peak is expected as all three fluorine

atoms in the trifluoromethyl group are chemically equivalent.

Table 4: Predicted Major IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretch Aromatic

1600 - 1585 C=C stretch Aromatic ring

1550 - 1500 N-O asymmetric stretch Nitro (-NO₂)

1350 - 1300 N-O symmetric stretch Nitro (-NO₂)

1300 - 1100 C-F stretch Trifluoromethyl (-CF₃)

900 - 675 C-H out-of-plane bend Aromatic

Table 5: Predicted Mass Spectrometry (EI)
Fragmentation

m/z Possible Fragment

236 [M]⁺ (Molecular ion)

217 [M - F]⁺

190 [M - NO₂]⁺

167 [M - CF₃]⁺

144 [M - 2NO₂]⁺

69 [CF₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid aromatic

compound like 3,5-Dinitrobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 3,5-Dinitrobenzotrifluoride.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆,

DMSO-d₆, or Chloroform-d). The choice of solvent is critical to avoid overlapping signals

with the analyte protons.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Temperature: 298 K.

Pulse Program: A standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

Spectrometer: A spectrometer equipped with a fluorine probe, with a corresponding ¹⁹F

frequency (e.g., 376 MHz on a 400 MHz instrument).

Pulse Program: A standard single-pulse experiment.
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Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -80 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Reference: An external reference such as CFCl₃ may be used.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 3,5-Dinitrobenzotrifluoride sample directly onto the

ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Clean the crystal thoroughly after the measurement.

KBr Pellet Method:

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe.

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous

molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Visualizations
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound like 3,5-Dinitrobenzotrifluoride.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of
3,5-Dinitrobenzotrifluoride

Purification
(e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)
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(ATR or KBr)

Mass Spectrometry
(EI)
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 3,5-Dinitrobenzotrifluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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